REACTION_CXSMILES
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P(Cl)(Cl)(Cl)=O.[F:6][C:7]1[CH:16]=[C:15]([F:17])[CH:14]=[C:13]2[C:8]=1[C:9](=O)[NH:10][CH:11]=[N:12]2.[Cl:19][C:20]1[C:25]([NH2:26])=[C:24]2[O:27][CH2:28][O:29][C:23]2=[CH:22][CH:21]=1.C(N(C(C)C)CC)(C)C>ClC1C=CC=CC=1>[Cl:19][C:20]1[C:25]([NH:26][C:9]2[C:8]3[C:13](=[CH:14][C:15]([F:17])=[CH:16][C:7]=3[F:6])[N:12]=[CH:11][N:10]=2)=[C:24]2[O:27][CH2:28][O:29][C:23]2=[CH:22][CH:21]=1
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Name
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|
Quantity
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4.96 mL
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Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
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6.5 g
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Type
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reactant
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Smiles
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FC1=C2C(NC=NC2=CC(=C1)F)=O
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Name
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|
Quantity
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7.08 g
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Type
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reactant
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Smiles
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ClC1=CC=C2C(=C1N)OCO2
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Name
|
|
Quantity
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7.47 mL
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Type
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reactant
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Smiles
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C(C)(C)N(CC)C(C)C
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Name
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Quantity
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64.9 mL
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Type
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solvent
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Smiles
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ClC1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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95 °C
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Type
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CUSTOM
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Details
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stirred for 30 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resultant reaction mixture
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Type
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TEMPERATURE
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Details
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was heated at 95° C. for 5 hours
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Duration
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5 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to 18° C.
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Type
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STIRRING
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Details
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Stirring
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Type
|
WAIT
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Details
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to stand for 30 minutes
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Duration
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30 min
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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WASH
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Details
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the isolated solid was washed with chlorobenzene (2×23 ml)
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Type
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CUSTOM
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Details
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dried in vacuo at 45° C
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Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
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ClC1=CC=C2C(=C1NC1=NC=NC3=CC(=CC(=C13)F)F)OCO2
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |